molecular formula C9H13ClO B8667696 9-Chloro-5-nonyne-2-one CAS No. 59250-80-5

9-Chloro-5-nonyne-2-one

Cat. No. B8667696
CAS RN: 59250-80-5
M. Wt: 172.65 g/mol
InChI Key: FKKUWAHMWUZLNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Chloro-5-nonyne-2-one is a useful research compound. Its molecular formula is C9H13ClO and its molecular weight is 172.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Chloro-5-nonyne-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Chloro-5-nonyne-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

59250-80-5

Product Name

9-Chloro-5-nonyne-2-one

Molecular Formula

C9H13ClO

Molecular Weight

172.65 g/mol

IUPAC Name

9-chloronon-5-yn-2-one

InChI

InChI=1S/C9H13ClO/c1-9(11)7-5-3-2-4-6-8-10/h4-8H2,1H3

InChI Key

FKKUWAHMWUZLNY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC#CCCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

14.85 Parts of 5-chloropent-1-yne is dissolved in 250 parts by volume of toluene and the resulting solution is cooled to approximately -40°. To that solution is then added 62.8 parts by volume of 2.31 M ethereal butyl lithium and stirring is continued for approximately 15 minutes. 6.87 Parts of boron trifluoride etherate is added and the reaction mixture is stirred for about 2 hours, then allowed to stand for about 16 hours at -5° to -10°. At the end of that time 10.14 parts of methyl vinyl ketone is added at -40° and the reaction mixture is stirred for about 4 hours, then is quenched with water. 50 Parts by volume of 3 N hydrochloric acid is added and the mixture is kept at room temperature for about 16 hours, at the end of which time the aqueous and organic layers are separated. The aqueous layer is extracted with toluene and the organic layer with water. The organic solutions are combined, washed successively with aqueous sodium hydroxide and water, then dried over anhydrous sodium sulfate and stripped to dryness under reduced pressure, thus affording the crude product. This material is purified by distillation under reduced pressure to afford 9-chloro-5-nonyn-2-one, boiling at about 80°-92° at a pressure of 0.11-0.06 mm.
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